molecular formula C10H7BrO3 B8583038 2-(4-bromo-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde

2-(4-bromo-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde

Cat. No. B8583038
M. Wt: 255.06 g/mol
InChI Key: IHOAOENKAPWJLL-UHFFFAOYSA-N
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Patent
US09056859B2

Procedure details

To a solution of 5-allyl-4-bromo-2-benzofuran-1(3H)-one (120 mg, 0.47 mmol) in methanol (20 mL) was bubbled ozone at −78° C. until the solution turned light blue. Excess ozone was removed by bubbling nitrogen through, which was followed by addition of dimethyl sulfide (0.35 mL, 4.7 mmol). The reaction was allowed to warm to RT, diluted with EtOAc, washed with brine, adsorbed onto silica gel, and purified by MPLC. Removal of solvent gave rise to (4-bromo-1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetaldehyde.
Quantity
120 mg
Type
reactant
Reaction Step One
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[CH:13]=[CH:12][C:7]2[C:8](=[O:11])[O:9][CH2:10][C:6]=2[C:5]=1[Br:14])[CH:2]=C.[O:15]=[O+][O-].CSC>CO.CCOC(C)=O>[Br:14][C:5]1[C:6]2[CH2:10][O:9][C:8](=[O:11])[C:7]=2[CH:12]=[CH:13][C:4]=1[CH2:1][CH:2]=[O:15]

Inputs

Step One
Name
Quantity
120 mg
Type
reactant
Smiles
C(C=C)C1=C(C2=C(C(OC2)=O)C=C1)Br
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-]
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.35 mL
Type
reactant
Smiles
CSC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Excess ozone was removed
CUSTOM
Type
CUSTOM
Details
by bubbling nitrogen through, which
WASH
Type
WASH
Details
washed with brine
CUSTOM
Type
CUSTOM
Details
purified by MPLC
CUSTOM
Type
CUSTOM
Details
Removal of solvent

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=CC=2C(OCC21)=O)CC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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